An In-Depth Technical Guide to Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
An In-Depth Technical Guide to Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, a fluorinated building block of increasing interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the strategic application of the 3,3-difluorocyclobutane motif in drug design, highlighting its role as a valuable bioisostere. This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel molecular entities.
Introduction: The Emergence of Fluorinated Scaffolds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the 3,3-difluorocyclobutane unit has garnered significant attention as a versatile and impactful structural element.
This guide focuses on Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate , a key building block that provides access to a wide range of more complex molecules bearing the 3,3-difluorocyclobutane scaffold. Its gem-dicarboxylate functionality serves as a versatile handle for further chemical transformations, making it an invaluable tool for the synthesis of novel pharmaceutical candidates and advanced materials. The rigid, three-dimensional nature of the cyclobutane ring, combined with the electronic effects of the gem-difluoro group, offers a unique conformational constraint and polarity profile that can be exploited to optimize drug-like properties.
Chemical Identity and Physicochemical Properties
CAS Number: 827032-79-1[1]
Molecular Formula: C₁₀H₁₄F₂O₄[1]
Molecular Weight: 236.21 g/mol [1]
Synonyms: 1,1-diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate[1]
Physicochemical Data
| Property | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (Estimated/Predicted) | Diethyl cyclobutane-1,1-dicarboxylate (Experimental) |
| Boiling Point | ~110-120 °C at 12 mmHg | 104-105 °C at 12 mmHg |
| Density | ~1.15-1.25 g/mL at 20 °C | 1.05 g/mL at 20 °C |
| Refractive Index | ~1.42-1.43 | 1.436 |
| LogP | 1.5281 (Predicted)[1] | - |
| Topological Polar Surface Area (TPSA) | 52.6 Ų (Predicted)[1] | - |
The introduction of the two fluorine atoms is expected to increase the boiling point and density compared to the non-fluorinated analog due to increased molecular weight and polarity.
Synthesis and Handling
The synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate can be envisioned as a two-step process starting from a suitable precursor. A plausible synthetic route involves the preparation of 3,3-difluorocyclobutane-1,1-dicarboxylic acid followed by a Fischer esterification.
Synthesis of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
While a direct synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate from simple starting materials is not well-documented, the synthesis of its precursor, 3,3-difluorocyclobutane-1,1-dicarboxylic acid (CAS: 827032-80-4), has been reported. A common approach involves the hydrolysis of a suitable dinitrile or diester precursor, which can be synthesized via cycloaddition reactions.
A related and well-documented synthesis is that of 3,3-difluorocyclobutanecarboxylic acid, which provides a strong basis for the synthesis of the dicarboxylic acid analogue.[2]
Experimental Protocol: Fischer Esterification
The following is a generalized protocol for the synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate from its corresponding dicarboxylic acid via Fischer esterification. This method is widely used for the conversion of carboxylic acids to esters in the presence of an acid catalyst and an excess of the corresponding alcohol.
Reaction Scheme:
A plausible synthetic workflow for the target compound.
Materials:
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3,3-Difluorocyclobutane-1,1-dicarboxylic acid
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Absolute Ethanol (EtOH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Diethyl ether or Ethyl acetate
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-difluorocyclobutane-1,1-dicarboxylic acid (1.0 eq).
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Add a large excess of absolute ethanol (e.g., 10-20 equivalents, which can also serve as the solvent).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess ethanol under reduced pressure.
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Dissolve the residue in diethyl ether or ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate as a colorless liquid.
Causality behind Experimental Choices: The use of a large excess of ethanol and a strong acid catalyst like sulfuric acid drives the equilibrium of the Fischer esterification towards the product side. The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.
Handling and Storage
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Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Recommended storage temperature is 2-8°C.[1]
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Handling: Handle in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the ethyl groups and the cyclobutane ring protons.
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Ethyl group (CH₃): A triplet around δ 1.2-1.3 ppm.
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Ethyl group (CH₂): A quartet around δ 4.1-4.3 ppm.
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Cyclobutane ring (CH₂): The four protons on the cyclobutane ring are expected to appear as a multiplet in the region of δ 2.5-3.0 ppm. The coupling with the adjacent fluorine atoms will likely result in a complex splitting pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary carbon, the fluorinated carbon, and the carbons of the ethyl groups and the cyclobutane ring.
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Carbonyl (C=O): Approximately δ 170-175 ppm.
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Quaternary Carbon (C(COOEt)₂): Approximately δ 50-60 ppm.
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Difluorinated Carbon (CF₂): A triplet around δ 110-120 ppm due to coupling with the two fluorine atoms.
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Ethyl group (OCH₂): Approximately δ 60-65 ppm.
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Cyclobutane ring (CH₂): A triplet around δ 35-45 ppm due to coupling with the fluorine atoms.
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Ethyl group (CH₃): Approximately δ 13-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-F bonds.
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C=O stretch (ester): A strong, sharp peak around 1730-1750 cm⁻¹.
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C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
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C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
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C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 236. Common fragmentation patterns would involve the loss of ethoxy groups (-OEt, m/z 45), ethyl groups (-CH₂CH₃, m/z 29), and cleavage of the cyclobutane ring.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate in marketed drugs are not yet established, the 3,3-difluorocyclobutane motif is a highly valued scaffold in modern medicinal chemistry. Its utility stems from its ability to act as a bioisosteric replacement for other common chemical groups, leading to improved drug-like properties.
The 3,3-Difluorocyclobutane Moiety as a Bioisostere
A bioisostere is a chemical substituent or group that has similar physical or chemical properties to another group, and which produces broadly similar biological properties in a molecule. The 3,3-difluorocyclobutane group is often employed as a bioisostere for:
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Gem-dimethyl group: It can mimic the steric bulk of a gem-dimethyl group while introducing polarity and potentially blocking metabolic oxidation at that position.
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Carbonyl group: The polarized C-F bonds can mimic the dipole moment of a carbonyl group, influencing non-covalent interactions with biological targets.
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Phenyl ring: In some contexts, the rigid, three-dimensional cyclobutane ring can serve as a non-aromatic scaffold to orient substituents in a manner similar to a substituted phenyl ring, while improving solubility and metabolic stability.
Bioisosteric roles of the 3,3-difluorocyclobutane motif.
Impact on Physicochemical Properties
The introduction of the 3,3-difluorocyclobutane moiety can have the following beneficial effects on a drug candidate's profile:
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Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, often blocking P450-mediated oxidation at or near the site of fluorination.
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Modulation of Lipophilicity (logP): Fluorination generally increases lipophilicity, but the overall effect of the 3,3-difluorocyclobutane group can be context-dependent, sometimes leading to an optimal balance of lipophilicity and solubility.
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Improved Solubility: The polar nature of the C-F bonds can enhance aqueous solubility compared to a non-fluorinated hydrocarbon scaffold of similar size.
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Enhanced Binding Affinity: The unique electronic and conformational properties of the 3,3-difluorocyclobutane ring can lead to favorable interactions with the target protein, improving binding affinity and potency.
Workflow for Utilizing Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate in Drug Discovery
The title compound serves as a versatile starting material for the synthesis of a variety of more complex molecules for screening in drug discovery programs.
Synthetic utility in a drug discovery workflow.
Conclusion
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a valuable and versatile building block for the introduction of the 3,3-difluorocyclobutane motif into novel molecular architectures. While detailed experimental data for this specific compound is limited, its synthesis is achievable through established chemical transformations. The strategic use of the 3,3-difluorocyclobutane scaffold in medicinal chemistry offers a powerful approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide serves as a foundational resource for researchers looking to leverage the unique properties of this fluorinated building block in their synthetic and drug discovery endeavors.
